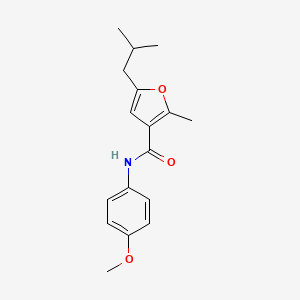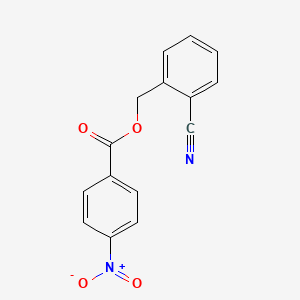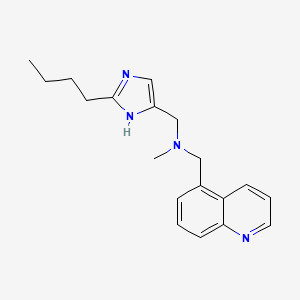![molecular formula C25H21BrO5 B5345077 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, also known as DMAB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMAB is a member of the benzophenone family and is a yellow crystalline powder.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is not well understood. However, studies have suggested that it may act by inhibiting the production of inflammatory cytokines and modulating the immune response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is its versatility in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the development of new drugs and materials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate. One potential area of research is the development of new drugs based on this compound's anti-inflammatory and anti-cancer properties. Another area of research is the development of new materials based on this compound's unique chemical properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis method of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate involves the condensation of 3,4-dimethoxybenzaldehyde and 2-bromo-4-methylbenzoic acid in the presence of a base catalyst. This reaction leads to the formation of this compound, which can be purified through recrystallization.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.
properties
IUPAC Name |
[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-methylphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrO5/c1-16-8-12-22(31-25(28)18-6-4-5-7-20(18)26)19(14-16)21(27)11-9-17-10-13-23(29-2)24(15-17)30-3/h4-15H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCKSQVNUJLPAE-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-phenyl-N-[3-(1H-tetrazol-5-yl)phenyl]butanamide](/img/structure/B5344997.png)

![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5345031.png)
![3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5345037.png)
![4-chloro-1,5-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5345045.png)

![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5345085.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345091.png)

![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)